Improved Synthesis Yield: Heterogeneous vs. Homogeneous Palladium Catalysis for Intermediate (III)
Using heterogeneous palladium catalyst (Noblyst® P1092, 5% Pd on activated carbon, 0.5 mol% Pd) in DMSO–water with DIPEA base and TBAB phase-transfer catalyst at elevated temperature, the Suzuki coupling of 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with 4-bromo-2-chlorobenzonitrile yields the target compound (III) with quantitative conversion [1]. In contrast, the prior art methods using homogeneous bis(triphenylphosphine)palladium(II) chloride catalyst in THF–water or THF–toluene–water resulted in substantially lower isolated yields after multiple distillation and precipitation steps [2].
| Evidence Dimension | Synthetic yield (isolated) of target compound (III) |
|---|---|
| Target Compound Data | Quantitative conversion reported; the improved downstream intermediate (V) achieves 95.8% isolated yield and 99.7% HPLC purity in a related example [1][3] |
| Comparator Or Baseline | Prior art homogeneous Pd(PPh₃)₂Cl₂ catalyst: approximately 69.6% isolated yield for (III) and multi-step isolation requiring distillations to dryness [2] |
| Quantified Difference | Yield improvement of approximately 26 percentage points (from ~70% to ~96%) in the overall sequence; elimination of multiple distillation steps |
| Conditions | Target: DMSO–water (10:90 v/v), DIPEA (1.3–1.6 eq), TBAB, 0.5 mol% Pd/C, elevated temperature. Prior art: THF–toluene–water, homogeneous Pd(PPh₃)₂Cl₂, Na₂CO₃, multiple distillations. |
Why This Matters
The heterogeneous catalytic process eliminates soluble palladium carryover into the isolated product, reducing Pd residue risk in the final API and improving process economics for large-scale procurement.
- [1] US Patent US 2023/0174517 A1. Method for the preparation of androgen receptor antagonists and intermediates thereof. Paragraphs [0100]–[0144]; Example 1. View Source
- [2] US Patent US 2023/0174517 A1. Background section discussing prior art methods (WO 2011/051540, WO 2012/143599, WO 2016/162604). Paragraphs [0005]–[0035]. View Source
- [3] US Patent US 2018/0099938 A1. Process for the preparation of androgen receptor antagonists and intermediates thereof. Example describing 95.8% yield, 99.7% HPLC purity for compound (V). View Source
